molecular formula C16H20N4O2 B6009429 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide

5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide

Cat. No. B6009429
M. Wt: 300.36 g/mol
InChI Key: BDBIALDUGZMFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide, also known as MP-10, is a synthetic compound that has shown promising results in scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide is not fully understood, but it is believed to act through multiple pathways. 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has several advantages for lab experiments, including its high purity and stability. 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide is also readily available for purchase from various chemical suppliers. However, 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when using 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide in lab experiments to ensure proper safety measures are in place.

Future Directions

There are several future directions for research on 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide. One area of research is to further elucidate the mechanism of action of 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide in various diseases. Another area of research is to investigate the potential of 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide as a therapeutic agent in combination with other drugs. Additionally, research could focus on developing more efficient synthesis methods for 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide to increase its availability for scientific research. Finally, research could investigate the potential of 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide involves a multi-step process. The first step involves the preparation of 3-isoxazolecarboxylic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(2-pyridinylmethyl)-3-piperidinol to form the corresponding amide. Finally, the amide is treated with methyl iodide to form the desired product, 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide. This synthesis method has been optimized to produce high yields of 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide with good purity.

Scientific Research Applications

5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases. In cancer research, 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has also been studied for its anti-inflammatory properties, showing potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-9-15(19-22-12)16(21)18-14-6-4-8-20(11-14)10-13-5-2-3-7-17-13/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBIALDUGZMFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCCN(C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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